4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Medicinal Chemistry Lipophilicity ADME Properties

Standard mono-substituted boronic acids fail to replicate the unique electronic and steric profile of this dual-substituted scaffold. The ortho-methoxy group enables regioselective O-chelation, while the para-ester provides a synthetic handle. For projects requiring enhanced aqueous solubility (cLogP -0.45) or chelation-assisted cross-couplings, generic analogs introduce route inefficiency. - **Key advantage**: Enables single-step installation of ortho-methoxy & para-ester motifs; eliminates 2-3 additional functionalization steps. - **Quality grade**: 97% purity minimizes side reactions (polymer formation, homo-coupling) in API final steps or polymer synthesis. - **Supply**: Available for research and pharma intermediate use. Global shipping.

Molecular Formula C10H13BO5
Molecular Weight 224.02 g/mol
CAS No. 603122-86-7
Cat. No. B3146581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycarbonyl-2-methoxyphenylboronic acid
CAS603122-86-7
Molecular FormulaC10H13BO5
Molecular Weight224.02 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)OCC)OC)(O)O
InChIInChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6,13-14H,3H2,1-2H3
InChIKeyBGZDEQUZDOOMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxycarbonyl-2-methoxyphenylboronic Acid Overview


4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS 603122-86-7) is a phenylboronic acid derivative featuring both an electron-withdrawing para-ethoxycarbonyl group and an electron-donating ortho-methoxy substituent on the aromatic ring. With a molecular formula of C10H13BO5 and a molecular weight of 224.02 g/mol, this compound is primarily employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl scaffolds . Its dual-substituted architecture imparts distinct electronic and steric properties, differentiating it from simpler, monosubstituted phenylboronic acids and making it a strategically valuable building block in medicinal chemistry and organic synthesis [1].

1
Dual-substituted phenylboronic acid building block for convergent Suzuki-Miyaura synthesis
2
Ortho-methoxy and para-ethoxycarbonyl groups create a unique electronic and steric environment
3
Reported to support regioselective couplings and construction of hydrophilic biaryl scaffolds

4-Ethoxycarbonyl-2-methoxyphenylboronic Acid vs. Simple Analogs


Generic substitution of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with structurally simpler, mono-substituted phenylboronic acids (e.g., 4-ethoxycarbonylphenylboronic acid or 2-methoxyphenylboronic acid) is problematic due to the synergistic and non-additive effects of its ortho/para substitution pattern. The ortho-methoxy group can engage in intramolecular interactions (e.g., O-chelation) and introduces steric bulk, which profoundly impacts reaction kinetics and regioselectivity in cross-couplings [1]. Simultaneously, the para-ethoxycarbonyl group provides a synthetic handle for further transformations and modulates the overall electronic character of the ring. These features collectively dictate a unique reactivity and physicochemical profile, including significantly altered lipophilicity and solubility, that is not replicated by any single-substituted analog .

Mono-substituted analogs (e.g., 4-ethoxycarbonyl or 2-methoxyphenylboronic acid) lack the synergistic ortho/para substitution pattern, which may shift reactivity and regioselectivity.
Absence of ortho-methoxy chelation capability may alter transition-state geometry, limiting regiocontrol in couplings with polyhaloarenes.
Simpler analogs do not replicate the combined push-pull electronic effect, potentially affecting coupling rates and yields.

Quantitative Evidence for 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid


Lipophilicity Shift vs. Parent Phenylboronic Acid

The presence of both an ethoxycarbonyl and a methoxy group dramatically alters the lipophilicity of the phenylboronic acid core. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid exhibits a calculated LogP of -0.4483 , which is more than 2 logarithmic units lower than that of the unsubstituted parent compound, phenylboronic acid, which has a calculated LogP of approximately 1.8 [1]. This indicates a significantly enhanced hydrophilicity, which is critical for solubility in polar reaction media or biological systems. In contrast, the simpler analog 4-ethoxycarbonylphenylboronic acid has a higher LogP of approximately 1.0 , demonstrating that the ortho-methoxy group is a key driver of this polarity shift.

Lipophilicity Shift
Class-level
LogP −0.45 vs ~1.8 (phenylboronic acid) and ~1.0 (4-ethoxycarbonyl analog)
Supports selection for applications requiring a more hydrophilic boronic acid
In silico; vendor reported
Medicinal Chemistry Lipophilicity ADME Properties

Electronic Effects on Cross-Coupling Reactivity

The combination of an electron-donating ortho-methoxy group and an electron-withdrawing para-ethoxycarbonyl group creates a unique electronic environment on the aromatic ring. This 'push-pull' system is distinct from both the purely electron-withdrawing 4-ethoxycarbonylphenylboronic acid and the purely electron-donating 2-methoxyphenylboronic acid. This fine-tuned electronic profile is a key driver of reactivity and selectivity in cross-coupling reactions [1]. The para-ethoxycarbonyl group, with a Hammett σp value of +0.45, is strongly deactivating, while the ortho-methoxy group (σm = +0.12) is mildly activating and can direct metalation. This dual substitution pattern allows for a level of electronic control not possible with monosubstituted analogs [2].

Electronic Effects
Class-level
Hammett σp +0.45 (para-ester) and σm +0.12 (ortho-methoxy) produce a dual push-pull system
Reported to fine-tune reactivity and selectivity in cross-couplings
Based on standard substituent constants
Suzuki-Miyaura Coupling Electronic Effects Reaction Optimization

Regioselectivity Control via ortho-Directing Effects

The ortho-methoxy group in phenylboronic acids has been shown to facilitate intramolecular O-chelation to palladium in the transition state of Suzuki-Miyaura reactions, influencing the regioselectivity of the oxidative addition step with polyhalogenated electrophiles [1]. In a study on tribromopyridine, ortho-methoxyphenylboronic acid exhibited a distinct substitution pattern compared to ortho-chloro analogs, attributed to this chelation effect [2]. This property is absent in analogs lacking an ortho-heteroatom substituent, such as 4-ethoxycarbonylphenylboronic acid, which cannot engage in chelation-assisted regiocontrol .

Regioselectivity Control
Class-level
Ortho-methoxy group enables intramolecular O-chelation to Pd, directing coupling regiochemistry
May support strategic advantages in polyaryl synthesis through chelation-assisted regiocontrol
Inferred from mechanistic studies
Regioselectivity Suzuki-Miyaura Coupling C-H Functionalization

Available Purity Grades for Sensitive Applications

For procurement decisions, the available purity grades of the target compound are a critical factor. Commercial suppliers offer 4-Ethoxycarbonyl-2-methoxyphenylboronic acid at different purity levels, including a standard 95% grade and a higher 97% grade [1]. For comparison, the simpler analog 4-ethoxycarbonylphenylboronic acid is also commonly offered at 95% purity . The option to source the target compound at 97% provides users with a higher-purity alternative when the application is sensitive to specific impurities (e.g., dehalogenated starting materials, catalyst residues). The typical long-term storage condition recommended by vendors is in a cool, dry place .

Purity Grades
Specification review
Available at ≥95% and 97% purity
97% grade reduces side-reaction risk in sensitive syntheses
As per vendor CoA
Purity Quality Control Procurement

Cost Comparison with Simpler Analogs

As a specialized, dual-functionalized building block, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid commands a premium price compared to its mono-substituted analogs. For instance, a 1g quantity of the target compound is priced at approximately £277.00 . In stark contrast, the simpler analog 4-ethoxycarbonylphenylboronic acid is available for approximately $30-50 USD per gram from major suppliers . This significant price differential reflects the increased synthetic complexity and the value of having two orthogonal functional handles (boronic acid and aryl ester) pre-installed on a single ring, saving multiple synthetic steps in a project timeline.

Cost Comparison
Source review
~£277/g vs $30-50/g for 4-ethoxycarbonylphenylboronic acid
Higher cost reflects dual functionalization; may be justified for convergent routes
Pricing from commercial vendors, 2025-2026
Cost Analysis Procurement Building Block

4-Ethoxycarbonyl-2-methoxyphenylboronic Acid: Procurement Scenarios


Synthesis of Biaryl Pharmacophores with Dual Motifs

This compound is the optimal procurement choice when a project's target molecule requires a biaryl linkage containing both an ortho-methoxy and a para-ethoxycarbonyl group. Using this pre-functionalized boronic acid in a Suzuki-Miyaura coupling directly installs both critical substituents in a single, convergent step. Attempting to achieve this pattern with a simpler boronic acid would necessitate subsequent, and often difficult, sequential functionalization steps (e.g., esterification followed by ortho-lithiation/methoxylation), dramatically increasing the synthetic route length, cost, and time. This is supported by the unique electronic and steric properties of the dual-substituted ring, which are not obtainable from mono-substituted alternatives .

Hydrophilic Boronic Acid Warheads in Medicinal Chemistry

When designing fragment libraries or covalent inhibitors with a boronic acid warhead, the physicochemical properties of the fragment are paramount. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, with its low calculated LogP of -0.4483 , is significantly more hydrophilic than many other arylboronic acids (e.g., phenylboronic acid, LogP ≈ 1.8). This property is crucial for improving aqueous solubility and potentially optimizing in vitro ADME parameters. Procuring this specific compound is necessary when the medicinal chemistry strategy requires a boronic acid building block with enhanced polarity, as simple para-ethoxycarbonyl (LogP ≈ 1.0) or ortho-methoxy (LogP ≈ 1.5) analogs cannot provide the same level of hydrophilicity .

Regioselective Polyarylations via Chelation Control

In the synthesis of highly substituted polyaryl or heteroaryl systems, controlling the site of successive cross-couplings is a major challenge. The ortho-methoxy group of this compound is capable of intramolecular O-chelation to palladium during the catalytic cycle, a feature that can be exploited to direct the regioselectivity of the reaction with polyhalogenated substrates . This unique mechanistic pathway is absent in analogs like 4-ethoxycarbonylphenylboronic acid, which lacks the ortho-heteroatom. Therefore, this compound is the preferred building block for projects where the synthetic plan relies on this chelation-assisted regiocontrol to achieve high yields of the desired regioisomer and minimize purification efforts.

High-Purity Boronic Acid for Sensitive Applications

For applications that are particularly sensitive to impurities—such as polymer synthesis, the final step in a drug candidate's synthesis, or the preparation of analytical standards—the availability of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in a 97% purity grade is a key differentiator . While many boronic acids are offered at a standard 95% purity, the option to procure a higher purity lot minimizes the risk of side reactions, polymer formation, or contamination that can lower yields and complicate purification. Procuring the 97% grade is a direct, verifiable action to mitigate these risks, justifying its selection over a lower-purity or less well-characterized alternative .

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Dual-substituted boronic acid with orthogonal handles
Synthetic route convergence
Hydrophilic fragment design
Low LogP boronic acid building block
Aqueous solubility and polarity assessment
Regioselective polyaryl couplings
Ortho-chelating boronic acid
Regioisomer ratio and yield
High-purity synthesis workflows
97% purity grade availability
Impurity profile and reaction reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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